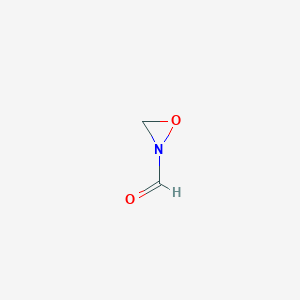
Oxaziridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxaziridine-2-carbaldehyde is an organic compound characterized by a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon. This compound is a derivative of oxaziridine, which is known for its strained ring structure and unique reactivity. Oxaziridines are widely used as intermediates in organic synthesis, particularly in oxidation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxaziridine-2-carbaldehyde can be synthesized through the oxidation of imines using peracids. This method involves the reaction of an imine with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions . Another approach involves the amination of carbonyl compounds, where the carbonyl compound reacts with an amine in the presence of an oxidizing agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxaziridine synthesis can be applied. Industrial production typically involves large-scale oxidation reactions using peracids or other oxidizing agents under optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Oxaziridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can take place, where nucleophiles attack the electrophilic sites on the oxaziridine ring.
Common Reagents and Conditions:
Oxidation: Common reagents include mCPBA and other peracids.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines and thiols can react with this compound in the presence of a base.
Major Products:
Oxidation: Products include epoxides, sulfoxides, and hydroxylamines.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Substituted oxaziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxaziridine-2-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of oxaziridine-2-carbaldehyde involves the transfer of oxygen or nitrogen atoms to substrates. This transfer occurs through a nucleophilic attack on the electrophilic sites of the oxaziridine ring. The strained ring structure and weak N-O bond facilitate these transfer reactions, making this compound a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Diaziridines: These compounds also contain a three-membered ring but with two nitrogen atoms instead of one oxygen and one nitrogen.
Dioxiranes: These compounds have a three-membered ring with two oxygen atoms and are known for their strong oxidizing properties.
Uniqueness: Oxaziridine-2-carbaldehyde is unique due to its ability to transfer both oxygen and nitrogen atoms, whereas similar compounds like diaziridines and dioxiranes are limited to specific types of atom transfers. This versatility makes this compound a valuable reagent in various chemical transformations .
Eigenschaften
CAS-Nummer |
88673-08-9 |
|---|---|
Molekularformel |
C2H3NO2 |
Molekulargewicht |
73.05 g/mol |
IUPAC-Name |
oxaziridine-2-carbaldehyde |
InChI |
InChI=1S/C2H3NO2/c4-1-3-2-5-3/h1H,2H2 |
InChI-Schlüssel |
PSEPJBDNXOQXTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















